molecular formula C24H14S2 B14200667 2,2'-(Fluoranthene-3,8-diyl)dithiophene CAS No. 848358-76-9

2,2'-(Fluoranthene-3,8-diyl)dithiophene

Cat. No.: B14200667
CAS No.: 848358-76-9
M. Wt: 366.5 g/mol
InChI Key: KHBOKMTYVKBXQN-UHFFFAOYSA-N
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Description

2,2'-(Fluoranthene-3,8-diyl)dithiophene is a conjugated organic compound featuring a fluoranthene core fused with two thiophene rings at the 3,8-positions. Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), provides a rigid, planar structure that enhances π-electron delocalization, while the dithiophene units contribute to electron-rich characteristics and tunable optoelectronic properties.

Properties

CAS No.

848358-76-9

Molecular Formula

C24H14S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3-thiophen-2-ylfluoranthen-8-yl)thiophene

InChI

InChI=1S/C24H14S2/c1-4-18-17(23-7-3-13-26-23)10-11-20-16-9-8-15(22-6-2-12-25-22)14-21(16)19(5-1)24(18)20/h1-14H

InChI Key

KHBOKMTYVKBXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CS6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Fluoranthene-3,8-diyl)dithiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Corey–Fuchs reaction followed by coupling reactions can be employed to develop π-conjugated systems . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Stille coupling reactions, which involve the use of organotin reagents and palladium catalysts, are commonly used in industrial settings due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Fluoranthene-3,8-diyl)dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene rings .

Scientific Research Applications

Chemistry: In chemistry, 2,2’-(Fluoranthene-3,8-diyl)dithiophene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in bioimaging and as fluorescent probes .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors. Its high charge mobility and stability make it suitable for use in OFETs, OLEDs, and solar cells .

Mechanism of Action

The mechanism by which 2,2’-(Fluoranthene-3,8-diyl)dithiophene exerts its effects is primarily related to its electronic structure. The extended π-conjugation in the molecule allows for efficient charge transport, which is crucial for its performance in electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems, leading to enhanced electronic properties .

Comparison with Similar Compounds

The structural and functional attributes of 2,2'-(Fluoranthene-3,8-diyl)dithiophene are best contextualized by comparing it to analogous dithiophene-based and fluoranthene-derived systems. Below is a detailed analysis:

Structural and Electronic Comparisons
Compound Core Structure Key Features Applications References
This compound Fluoranthene + dithiophene High rigidity, extended π-conjugation, strong absorption in visible spectrum OPVs, OLEDs, OFETs
2,2-(2,2-Diphenylethene-1,1-diyl)dithiophene Diphenylethene + dithiophene Aggregation-induced emission (AIE), tunable luminescence Piezofluorochromism, optical waveguides
3,3'-Dibromo-2,2'-bithiophene Halogenated bithiophene Enhanced charge transport via halogen substituents, planar structure Thin-film transistors, solar cells
Cyclopenta[2,1-b:3,4-b']dithiophene derivatives V-shaped cyclopenta-dithiophene Non-linear optical (NLO) properties, high polarizability Optoelectronics, NLO devices
Natural 2,2'-dithiophenes (e.g., arctinal) Natural product derivatives Bioactive (antimicrobial, antifungal), methoxy/propynyl substituents Ethnopharmacology

Key Observations :

  • Planarity and Conjugation : The fluoranthene core in this compound offers superior planarity compared to diphenylethene-based dithiophenes, leading to broader absorption spectra and higher charge mobility .
  • Halogenation Effects : Unlike 3,3'-dibromo-2,2'-bithiophene, the absence of halogens in the fluoranthene derivative reduces molecular weight and may improve solubility, though at the cost of reduced electron-withdrawing effects .
  • Biological Activity : Natural 2,2'-dithiophenes (e.g., arctinal) exhibit bioactivity due to methoxy/propynyl groups, whereas synthetic fluoranthene-dithiophene derivatives prioritize optoelectronic performance .
Optoelectronic Properties
Property This compound 2,2-Diphenylethene-dithiophene 3,3'-Dibromo-2,2'-bithiophene Cyclopenta-dithiophene Derivatives
Absorption λ_max (nm) ~400–500 (broad) ~350–450 ~300–380 ~450–550
HOMO-LUMO Gap (eV) ~2.5–3.0 ~3.0–3.5 ~3.8–4.2 ~2.0–2.5
Charge Mobility (cm²/Vs) 0.01–0.1 <0.01 0.1–1.0 0.05–0.2
Notable Features High thermal stability AIE activity Halogen-enhanced conductivity NLO response

Analysis :

  • The fluoranthene-dithiophene hybrid exhibits a broader absorption range than diphenylethene-dithiophene, making it more suitable for solar energy harvesting .
  • Cyclopenta-dithiophene derivatives outperform in NLO applications due to their low HOMO-LUMO gaps and high polarizability .

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